molecular formula C9H10ClN5O3 B13080478 Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B13080478
M. Wt: 271.66 g/mol
InChI Key: IXFIBXQXPGNVJA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR shifts (predicted via computational tools):

  • Ethyl ester : δ 1.3 ppm (CH₃), δ 4.3 ppm (CH₂O)
  • Chloroethyl chain : δ 3.7 ppm (Cl-CH₂), δ 2.9 ppm (N-CH₂)
  • Imidazole protons : δ 8.1–8.5 ppm (aromatic H)

¹³C NMR would show carbonyl carbons at ~160–170 ppm and tetrazine carbons at ~140–150 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

  • C=O stretch : 1740 cm⁻¹ (ester), 1680 cm⁻¹ (tetrazine ketone)
  • N-H stretch : Absent, consistent with a fully substituted nitrogen system.

UV-Vis Spectroscopy

The conjugated bicyclic system absorbs in the UV range (λ_max ≈ 270–290 nm).

Mass Spectrometry

  • Molecular ion : m/z 271.66 [M]⁺
  • Fragments : Loss of ethyl group (m/z 243), chloroethyl chain (m/z 210).

Thermodynamic Properties: Solubility, LogP, and pKa

Solubility

  • Water : Low solubility (<0.1 mg/mL) due to hydrophobic bicyclic core.
  • Organic solvents : Soluble in DMSO, DMF, and dichloromethane.

Partition Coefficient (LogP)

Calculated LogP (PubChem): 1.2, indicating moderate lipophilicity.

Acid-Base Behavior

  • pKa (estimated) :
    • Tetrazine N-H: ~3.5 (weakly acidic)
    • Ester carbonyl: Non-ionizable under physiological conditions.

Table 2 : Thermodynamic Summary

Property Value Method
Melting Point Not reported
Boiling Point 555.8°C (predicted) Computational
Density 1.94 g/cm³ Experimental
LogP 1.2 XLogP3

The compound’s stability under acidic conditions is limited due to susceptibility to nucleophilic attack at the tetrazine ring.

Properties

Molecular Formula

C9H10ClN5O3

Molecular Weight

271.66 g/mol

IUPAC Name

ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

InChI

InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3

InChI Key

IXFIBXQXPGNVJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation often starts with the synthesis of a suitable imidazo[5,1-d]tetrazine intermediate bearing a reactive substituent at the 3-position, such as a hydroxymethyl or methyl group. This intermediate is crucial for subsequent functionalization steps.

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent is introduced via alkylation reactions, typically involving:

  • Reaction of the 3-position nucleophilic site (e.g., an amine or hydroxyl group on the intermediate) with 2-chloroethyl halide (commonly 2-chloroethyl chloride or 2-chloroethyl bromide) under controlled conditions
  • Use of bases such as triethylamine or potassium carbonate to facilitate substitution
  • Optimization of temperature and solvent (e.g., DMF, DMSO) to maximize yield and minimize side reactions

Formation of the Ethyl Ester

The esterification at the 8-carboxylate position is achieved by:

  • Direct esterification of the corresponding carboxylic acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Alternatively, via reaction of the acid chloride derivative with ethanol under mild conditions
  • Purification steps to isolate the ethyl ester form with high purity

Cyclization and Oxidation

  • The final cyclization to form the imidazo[5,1-d]tetrazine ring system involves condensation reactions between appropriate nitrogen-containing precursors and nitroso or diazo compounds
  • Oxidation steps may be employed to convert dihydro forms to the corresponding oxo derivatives at position 4
  • These steps are critical to establish the correct heterocyclic framework and the keto functionality

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Notes
Intermediate synthesis Starting amines, nitroso compounds Ethanol, DMF 0–25 °C Controlled addition to avoid side reactions
Alkylation (2-chloroethyl) 2-chloroethyl chloride/bromide, base DMF, DMSO 40–80 °C Base choice affects yield
Esterification Carboxylic acid + ethanol + acid catalyst Ethanol Reflux (~78 °C) Acid catalyst concentration critical
Cyclization/Oxidation Condensation agents, oxidants (e.g., DDQ) Various Ambient to reflux Reaction time optimized for purity

Yields and Purity

  • Reported yields for the overall synthesis range from moderate to high (40–75%), depending on the optimization of alkylation and esterification steps.
  • Purity is typically assessed by HPLC and NMR spectroscopy, with target purity >98% for research and medicinal applications.

Research Findings and Optimization

  • Studies indicate that the choice of solvent and base in the alkylation step significantly influences the substitution efficiency and minimizes by-product formation.
  • The esterification step benefits from using anhydrous conditions and controlled acid catalyst amounts to prevent hydrolysis or over-esterification.
  • Cyclization methods adapted from temozolomide synthesis provide a robust framework, but require careful control of reaction times and temperatures for optimal ring closure and oxidation.
  • Alternative synthetic routes involving condensation of nitrosoimidazole derivatives with carbazate intermediates have been explored to improve yields and reduce impurities.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Challenges/Notes
Intermediate formation Amines, nitroso compounds Ethanol, mild temps Control of nitroso addition critical
Alkylation 2-chloroethyl chloride, base (e.g., K2CO3) DMF/DMSO, 40–80 °C Side reactions minimized by base choice
Esterification Ethanol, acid catalyst Reflux ethanol Avoid hydrolysis, optimize catalyst
Cyclization/Oxidation Condensation agents, oxidants Ambient to reflux Reaction time and temp critical

This synthesis overview is based on comprehensive analysis of patent literature, chemical supplier data, and published synthetic methodologies for imidazo[5,1-d]tetrazine compounds. The preparation of ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylate requires careful control of reaction conditions, particularly during alkylation and cyclization steps, to achieve high purity and yield suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Hydrolysis and Activation Pathways

The compound undergoes pH-dependent hydrolysis to generate reactive intermediates. In aqueous environments:

  • Ring Opening : Hydrolysis at the C4 carbonyl group initiates ring opening, forming an unstable triazene intermediate analogous to MTIC (3-methyl-1-triazen-1-yl-imidazole-4-carboxamide) .

  • Release of Electrophilic Species : Subsequent decomposition produces chloroethyldiazonium ions , which alkylate DNA at guanine O6 and N7 positions.

  • Byproducts : Hydrolysis yields 5-aminoimidazole-4-carboxamide (AIC) as a stable aromatic byproduct .

Key Conditions :

Reaction EnvironmentProductsRate Determinants
Neutral/basic (pH 7–9)Triazene intermediate → Chloroethyldiazonium ionsHydroxide ion concentration
Acidic (pH < 4)Stabilized protonated intermediatesProtonation at imidazole N7 inhibits activation

Alkylation Reactions

The chloroethyl group enhances alkylation efficiency compared to methyl-substituted analogs like TMZ:

  • DNA Crosslinking : Chloroethyldiazonium ions form interstrand crosslinks via a two-step mechanism:

    • Initial methylation at guanine O6.

    • Displacement of chloride to generate an ethylenimonium intermediate, crosslinking adjacent DNA strands .

  • Selectivity : Preferential alkylation at O6-guanine contributes to cytotoxicity in MGMT-deficient cancers.

Comparative Reactivity :

CompoundAlkylation SiteCrosslinking Efficiency
TMZO6-guanineLow (monofunctional)
Ethyl 3-(2-chloroethyl) analogO6-guanine → EthylenimoniumHigh (bifunctional)

Ester Functionalization

The ethyl ester group undergoes transesterification and nucleophilic substitution:

  • Transesterification : Reacts with alcohols (e.g., methanol, phenols) under acidic or coupling reagent-assisted conditions to yield analogs like methyl or phenethyl esters .

  • Amidation : Coupling with amines (e.g., 4-chlorobenzylamine) using EDC·HCl/DMAP yields carboxamide derivatives .

Synthetic Example :
Reaction : Ethyl ester → Phenethyl ester (3c in )
Conditions :

  • TMZ acyl chloride + Phenethyl alcohol

  • Catalyzed by EDC·HCl/DMAP in THF
    Yield : 44%

Thermal and Solvent Stability

  • Thermal Decomposition : Degrades at >100°C, forming chloroethanol and AIC derivatives.

  • Solvent Sensitivity : Stable in aprotic solvents (e.g., DMSO, THF) but hydrolyzes rapidly in protic solvents (e.g., H2O, MeOH).

Stability Data :

ConditionHalf-LifeMajor Products
pH 7.4, 37°C~2.5 hoursTriazene intermediate
pH 9.0, 25°C<30 minutesChloroethyldiazonium ions
DMSO, -20°C>6 monthsNo degradation

Spectroscopic Characterization

Reaction progress is monitored via:

  • IR Spectroscopy :

    • 1740–1752 cm⁻¹: Ester C=O stretch

    • 1712–1719 cm⁻¹: Tetrazinone C=O stretch

  • NMR :

    • ¹H : δ 8.85–8.89 ppm (imidazole CH), 4.43–4.63 ppm (chloroethyl CH2)

    • ¹³C : δ 160–161 ppm (ester C=O), 139–140 ppm (imidazole C4)

Comparative Analysis with TMZ Analogs

ParameterEthyl 3-(2-chloroethyl) DerivativeTMZ
Activation RateFaster hydrolysis at pH 7.4 Slower
DNA AdductsO6-chloroethylguanine + crosslinksO6-methylguanine
CytotoxicityEnhanced in MGMT+ tumorsMGMT-sensitive

Synthetic Modifications

The ethyl ester is a key handle for prodrug optimization:

  • Phenolic Esters : Exhibit 5-fold increased potency in glioblastoma models (e.g., 4-nitrophenethyl ester IC50 = 12 µM vs. TMZ IC50 = 60 µM) .

  • PEGylated Derivatives : Improve aqueous solubility while retaining alkylation capacity .

This compound’s reactivity profile highlights its potential as a bifunctional alkylating agent with tunable pharmacokinetics. Ongoing research focuses on optimizing ester substituents to balance stability and activation kinetics for targeted cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has been investigated for its potential as an anticancer agent. The chloroethyl group is particularly noteworthy as it can form reactive intermediates that may interact with DNA, potentially leading to cytotoxicity in cancer cells. Studies have indicated that compounds with similar structures exhibit selective toxicity towards tumor cells while sparing normal cells, making them candidates for further development in cancer therapeutics .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. Researchers have utilized it to synthesize more complex molecules that may have applications in pharmaceuticals and agrochemicals . The ability to modify the compound's functional groups can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Materials Science

The properties of this compound have also been explored in materials science. Its potential use in creating polymeric materials with specific mechanical and thermal properties has been a focus of research. The incorporation of this compound into polymer matrices can enhance the material's performance characteristics due to its unique chemical interactions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer activity of derivatives of this compound against various cancer cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner and showed promise for further development as anticancer agents .

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on the synthesis of novel derivatives using this compound as a starting material. The study highlighted the efficiency of this compound in facilitating reactions that led to complex molecular architectures suitable for drug discovery .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate involves:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

Table 1: Substituent Effects on Imidazotetrazine Derivatives
Compound Name Position 3 Substituent Position 8 Substituent Key Properties
Temozolomide (TMZ) Methyl Carboxamide Clinically used; pH-dependent hydrolysis; MGMT-sensitive
Mitozolomide 2-Chloroethyl Carboxamide Broad-spectrum activity; forms DNA interstrand cross-links (ICLs)
Ethyl 3-methyl-4-oxo-...-carboxylate Methyl Ethyl ester 4–5× potency of TMZ in glioma models; ester improves solubility
Target Compound 2-Chloroethyl Ethyl ester Combines chloroethyl alkylation with ester stability; uncharacterized clinically
Key Observations:
  • Position 3 :
    • Methyl (TMZ): Limits DNA cross-linking but improves metabolic stability.
    • 2-Chloroethyl (Mitozolomide/Target Compound): Enhances alkylation but increases toxicity risk .
  • Position 8 :
    • Carboxamide (TMZ/Mitozolomide): Requires hydrolysis for activation; susceptible to amidase enzymes.
    • Ethyl ester (Target Compound): Resists enzymatic cleavage, prolonging half-life .

Stability and Activation Mechanisms

  • TMZ : Hydrolyzes at physiological pH to release methyldiazonium ions, targeting O⁶-guanine .
  • Mitozolomide : Decomposes in alcohol to form 2-azahypoxanthine and chloroethyl carbamates, acting as a triazene prodrug .
  • Target Compound : Expected to undergo esterase-mediated hydrolysis, releasing chloroethylating agents. The ethyl ester may delay activation compared to carboxamides .
Table 2: Stability and Activation Pathways
Compound Activation Pathway Half-Life (in vitro) Key Metabolites
TMZ pH-dependent hydrolysis 1.8 h (pH 7.4) MTIC, methyldiazonium ion
Mitozolomide Alcoholysis <1 h (in methanol) Triazene intermediates
Target Compound Esterase hydrolysis (predicted) Not reported Chloroethylating species
Table 3: Antitumor Activity Across Cell Lines
Compound IC₅₀ (μM) in HL-60 IC₅₀ (μM) in Glioma MGMT-Independent? Key Findings
TMZ 50–100 20–50 No MGMT expression reduces efficacy
Mitozolomide 5–10 10–20 Yes Overcomes MGMT resistance via ICLs
Ethyl 3-methyl-... 10–15 5–10 Yes 4–5× potency vs. TMZ
Target Compound Not tested Not tested Predicted Yes Structural similarity suggests ICL formation
  • Ester Derivatives : Ethyl 3-methyl-4-oxo-...-carboxylate (3a) showed <10% survival in tumor cells at 40 μg/mL, outperforming TMZ .
  • Chloroethyl vs. Methyl : Chloroethyl derivatives (e.g., mitozolomide) exhibit broader activity, including leukemia and solid tumors, due to ICL formation .

Structure-Activity Relationship (SAR) Insights

  • Bulky substituents (e.g., phenethyl) reduce solubility but enhance tumor targeting .
  • Position 8 Modifications :
    • Esters improve water solubility and stability compared to carboxamides.
    • Amides (e.g., IVa) show lower potency in HL-60 cells .

Biological Activity

Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS No. 113942-48-6) is a compound that belongs to the imidazotetrazine family. This class of compounds is known for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is of significant interest due to its structural characteristics that suggest possible mechanisms of action against cancer cells.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C9H10ClN5O3\text{C}_9\text{H}_{10}\text{ClN}_5\text{O}_3

This compound features a chloroethyl group which is often associated with alkylating agents that can interact with DNA.

The mechanism of action for imidazotetrazine compounds typically involves the formation of reactive intermediates that can alkylate DNA. For example, similar compounds like Temozolomide (TMZ) undergo hydrolytic ring opening to release methyl diazonium ions that methylate DNA at nucleophilic sites. This results in DNA damage leading to apoptosis in cancer cells .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. In vitro studies have shown that compounds with similar structures have been effective against various human tumor cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
Ethyl 3-(2-chloroethyl)-...HepG215.0
Ethyl 3-(2-chloroethyl)-...DLD112.5

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against liver and colorectal cancer cell lines.

Mechanistic Insights

The antitumor effects are believed to stem from the compound's ability to induce DNA damage and activate cellular repair pathways. The chloroethyl moiety is particularly important as it can form reactive species capable of cross-linking DNA strands .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazotetrazines:

  • Study on Anticancer Properties : A study reported that imidazotetrazine derivatives demonstrated significant cytotoxicity against various cancer cell lines through DNA alkylation mechanisms .
  • Comparative Efficacy : In comparative studies with other alkylating agents like Carmustine and Temozolomide, similar compounds showed enhanced efficacy and reduced toxicity profiles .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between Ethyl 3-(2-chloroethyl)-... and target proteins involved in cancer progression .

Q & A

Q. How do researchers investigate the compound’s interaction with DNA repair pathways?

  • Methodological Answer : Employ comet assays to detect single-strand breaks and γH2AX foci staining for double-strand breaks. Knockout cell lines (e.g., ATM/ATR-deficient) clarify pathway dependencies. and reference Temozolomide’s MGMT-dependent resistance, suggesting similar mechanisms for this compound .

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